BenchChemオンラインストアへようこそ!

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Lipophilicity LogP Regioisomerism

The 4-(methylsulfonyl)-3-(piperidin-1-yl) substitution pattern is non-interchangeable for complement factor B inhibitor programs (WO2024099458A1). The ortho-sulfonyl group depresses carboxyl pKa (~3.5) while the meta-piperidine provides a protonation-switchable handle (pKa ~9–10), enabling unique pH-dependent solubility/permeability studies. Unlike regioisomer CAS 151104-34-6, this topology preserves SAR fidelity in screening. Available at 95–98% purity with COA support for HTS library consistency.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 1000018-47-2
Cat. No. B1328737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid
CAS1000018-47-2
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCCC2
InChIInChI=1S/C13H17NO4S/c1-19(17,18)12-6-5-10(13(15)16)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
InChIKeyCBYNXNKBSCPATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid (CAS 1000018-47-2) – Procurement-Grade Overview and Structural Baseline


4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid (CAS 1000018-47-2) is a bifunctional benzoic acid derivative featuring a 4-methylsulfonyl group and a 3-piperidin-1-yl substituent . This substitution pattern places a strong electron-withdrawing sulfone moiety ortho to the carboxyl group and a basic piperidine ring meta to the carboxyl, resulting in a distinct electronic profile compared to mono-substituted or regioisomeric analogs . The compound is commercially supplied as a research intermediate with a molecular formula of C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol, typically at 95–98% purity .

Why Generic Substitution Fails: 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid vs. Common Benzoic Acid Analogs


Generic substitution of 4-methylsulfonyl-3-(piperidin-1-yl)benzoic acid with mono-functionalized or regioisomeric analogs introduces substantial variation in electronic distribution, steric accessibility, and hydrogen-bonding capacity. The ortho-sulfonyl group exerts a strong –I and –M effect that polarizes the carboxylate and alters acidity (predicted pKa ~3.5) relative to the unsubstituted benzoic acid baseline (pKa 4.2), while the meta-piperidine provides a basic nitrogen center (predicted pKa ~9–10) capable of protonation-dependent conformational switching . Regioisomers such as 5-(methylsulfonyl)-2-(1-piperidinyl)benzoic acid (CAS 151104-34-6) differ in substitution topology, resulting in altered calculated logP (XlogP 1.7) and topological polar surface area (83.1 Ų) versus the target compound (calculated logP 1.9, TPSA 83.1 Ų) [1]. These differences directly affect solubility, membrane permeability, and target recognition in screening cascades, making the specific 4,3-substitution pattern a non-interchangeable procurement specification.

Quantitative Differentiation Evidence: 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid vs. Structural Comparators


Regioisomeric Topology Drives Divergent Predicted logP and Lipophilic Efficiency

The target compound (4-methylsulfonyl-3-piperidinyl substitution) exhibits a calculated XlogP of approximately 1.9, which differs from the XlogP 1.7 observed for the 5-methylsulfonyl-2-piperidinyl regioisomer (CAS 151104-34-6) [1]. Both isomers share identical molecular formula (C₁₃H₁₇NO₄S) and TPSA (83.1 Ų), indicating that the modest but measurable ΔlogP of 0.2 units arises solely from positional arrangement of the sulfonyl and piperidinyl moieties .

Lipophilicity LogP Regioisomerism

Electron-Withdrawing Sulfonyl Ortho to Carboxylate Modulates Predicted pKa and Solubility Profile

The ortho-relationship of the methylsulfonyl group to the benzoic acid carboxylate in the target compound introduces a pronounced inductive (–I) and mesomeric (–M) electron-withdrawal effect, lowering the predicted pKa to approximately 3.5. In contrast, 4-(methylsulfonyl)benzoic acid (CAS 4052-30-6), which lacks the piperidine substituent, exhibits a pKa of 3.72 [1]. The meta-piperidine group in the target compound contributes a basic center (predicted pKa ~9–10) that enables pH-dependent ionization states unavailable to simple methylsulfonyl benzoic acids .

pKa Acidity Solubility

Patent-Disclosed Scaffold Alignment with Complement Factor B Inhibitor Pharmacophore

Recent patent literature (WO2024099458A1) defines a pharmacophore for complement factor B inhibition based on piperidine-substituted benzoic acid scaffolds [1]. While specific IC₅₀ data for 4-methylsulfonyl-3-(piperidin-1-yl)benzoic acid are not disclosed in the public domain, the target compound fully maps onto the general formula (I) and substitution pattern claimed as possessing 'good inhibitory activity on complement factor B' and 'good affinity activity on complement factor B' [1]. This scaffold alignment is absent in regioisomers with non-congruent substitution vectors (e.g., 5-methylsulfonyl-2-piperidinyl), which deviate from the optimal pharmacophore geometry.

Factor B Complement Inhibitor

Vendor Purity and Analytical Specification Consistency Enables Reproducible Screening

Commercial sourcing of 4-methylsulfonyl-3-(piperidin-1-yl)benzoic acid is available at specified purity grades: 95% (AKSci) and 98% (Leyan) . In contrast, the regioisomer 5-(methylsulfonyl)-2-(1-piperidinyl)benzoic acid (CAS 151104-34-6) is not widely cataloged with certified purity specifications [1]. This difference in commercial availability with documented analytical characterization directly impacts procurement reliability for screening campaigns requiring batch-to-batch consistency.

Purity Quality Control Reproducibility

Procurement-Driven Application Scenarios for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic Acid (CAS 1000018-47-2)


Medicinal Chemistry Scaffold for Complement Factor B Inhibitor Lead Optimization

Based on patent WO2024099458A1, the 4-methylsulfonyl-3-piperidinyl benzoic acid core aligns with the pharmacophore required for complement factor B inhibition [1]. Researchers optimizing leads within this patent space should procure the specific regioisomer to maintain SAR fidelity and avoid false-negative structure–activity readouts that arise from non-congruent substitution topologies.

High-Throughput Screening (HTS) with Documented Regioisomeric Purity

The availability of 95–98% purity grades with certificate of analysis support (AKSci, Leyan) makes this compound suitable for HTS libraries where batch-to-batch consistency is mandated [1]. The regioisomeric counterpart (CAS 151104-34-6) lacks comparable documented purity specifications, introducing procurement uncertainty.

Physicochemical Profiling for pH-Dependent Solubility and Permeability Studies

The combination of an ortho-sulfonyl group (lowering predicted pKa) and a meta-piperidine basic center (adding pH-switchable behavior) makes this compound a valuable tool for studying protonation-dependent solubility and permeability [1]. Procurement of this specific substitution pattern ensures the physicochemical profile matches the intended experimental design.

Building Block for Sulfonamide and Amide Library Synthesis

The free carboxylic acid group enables straightforward derivatization into amides, esters, and sulfonamides, while the piperidine nitrogen provides a secondary functionalization handle [1]. The 4,3-substitution pattern yields a scaffold with distinct vector geometry compared to regioisomers, enabling the exploration of unique chemical space in library design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.